molecular formula C3H2INO B2367723 2-Iodooxazole CAS No. 877614-97-6

2-Iodooxazole

Cat. No.: B2367723
CAS No.: 877614-97-6
M. Wt: 194.959
InChI Key: QIXCSHIEHGEJGB-UHFFFAOYSA-N
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Description

2-Iodooxazole is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms, with an iodine atom attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodooxazole can be synthesized through several methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. This method leads to the formation of 2-iodomethylene-2-oxazolines, which can be further converted into this compound under specific conditions . Another efficient method is the Suzuki cross-coupling reaction, where this compound is synthesized from 2-alkyl-oxazoles using palladium-catalyzed carbon-carbon formation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of metal-catalyzed reactions and efficient cyclization processes are likely to be employed in industrial settings to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Iodooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are employed.

    Deprotonation: Strong bases like lithium diisopropylamide are used for deprotonation.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

2-Iodooxazole has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromooxazole
  • 2-Chlorooxazole
  • 2-Fluorooxazole

Comparison: 2-Iodooxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic size and higher reactivity of iodine make this compound more suitable for certain cross-coupling reactions and substitutions. This uniqueness allows for the synthesis of specific derivatives that may not be easily accessible using other halogenated oxazoles .

Properties

IUPAC Name

2-iodo-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INO/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXCSHIEHGEJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877614-97-6
Record name 2-iodo-1,3-oxazole
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